2-Chloroethanol

Description

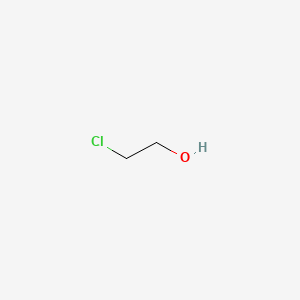

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIFAVKTNFCBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO, Array | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021877 | |

| Record name | 2-Chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene chlorohydrin is a colorless liquid with an ether-like odor. It is soluble in water and is also a combustible liquid. Its vapors are heavier than air and it is very toxic by inhalation and skin absorption. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Colorless liquid with a faint, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, ether-like odor. | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

262 °F at 760 mmHg (EPA, 1998), 128-130 °C @ 760 MM HG, 128-130 °C, 262 °F | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

140 °F (EPA, 1998), 40 °C, 105 °F (40 °C) (open cup), 60 °C c.c., 140 °F | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ORG SOLVENTS; SLIGHTLY SOL IN ETHER, SOL IN VARIOUS RESINS, Infinitely soluble in aqueous solution (1X10+6 mg/l @ 25 °C), Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.197 (EPA, 1998) - Denser than water; will sink, 1.197 @ 20 °C/4 °C, WHEN HEATED WITH WATER TO 100 °C IT DECOMPOSES INTO GLYCOL & ALDEHYDE; WHEN HEATED TO 184 °C, IT DECOMPOSES INTO ETHYLENE CHLORIDE & ACETALDEHYDE; DENSITY OF SATURATED AIR: 1.011 @ 20 °C; 1.022 @ 30.3 °C; PERCENT IN SATURATED AIR: 0.644 @ 20 °C; 1.32 @ 30.3 °C, Relative density (water = 1): 1.2, 1.2, 1.20 | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.78 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.78 (AIR= 1), Relative vapor density (air = 1): 2.78, 2.78 | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4.9 mmHg (EPA, 1998), 7.18 [mmHg], Vapor pressure = 7.18 mm Hg @ 25 °C, 4.9 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.65, 5 mmHg | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE COMMERCIAL PRODUCT CONTAINS AS ITS CHIEF IMPURITIES ETHYLENE DICHLORIDE & DICHLOROETHYL ETHER. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GLYCERINE-LIKE LIQ, Colorless liquid. | |

CAS No. |

107-07-3, 59826-67-4 | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059826674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene chlorohydrin (2-Chloroethanol) | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethylene-chlorohydrin-2-chloroethanol-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753N66IHAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KKD59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-89.5 °F (EPA, 1998), -67.5 °C, -67 °C, -90 °F | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Derivatization Methodologies of 2 Chloroethanol

Established Synthetic Pathways for 2-Chloroethanol (B45725)

The synthesis of this compound can be achieved through various routes, with methods evolving from historical industrial processes to more refined laboratory techniques.

Industrial Production Routes: Past and Present

Historically, a significant industrial method for producing this compound was as a precursor to ethylene (B1197577) oxide. wikipedia.org This process involved the dehydrochlorination of this compound. wikipedia.org However, this application has been largely replaced by the more economical direct oxidation of ethylene. wikipedia.org

Currently, the primary industrial synthesis of this compound involves the reaction of ethylene with hypochlorous acid. wikipedia.org This method, often referred to as the chloric acid process or hypochlorination, entails introducing ethylene and chlorine gas into water. google.compatsnap.com The chlorine reacts with water to form hypochlorous acid, which then undergoes an addition reaction with ethylene to produce this compound. google.compatsnap.com An early industrial example dates back to 1904, when BASF produced this compound by reacting ethylene and carbon dioxide in an aqueous solution of bleaching powder. chemcess.com

Another prominent industrial method is the ethylene oxide process, where ethylene oxide reacts with hydrogen chloride or hydrochloric acid. google.comchlorohydrin.com This route can yield high-purity this compound (over 98%) and is considered to have a shorter process and lower pollution compared to the hypochlorite (B82951) method. google.comchlorohydrin.com However, the purification of the hydrogen chloride gas can be costly. chlorohydrin.com A continuous preparation method has been developed involving the reaction of ethylene glycol with hydrochloric acid and water, followed by azeotropic distillation to obtain a crude product, which is then purified. google.compatsnap.com

Laboratory Synthesis Techniques and Optimization

In a laboratory setting, this compound can be synthesized by reacting ethylene with hypochlorous acid, which is generated by bubbling ethylene through an acidified solution of sodium or calcium hypochlorite. sciencemadness.org Another laboratory method involves refluxing ethylene glycol with concentrated hydrochloric acid, although this route is reported to have a lower yield. sciencemadness.org

Optimizing the yield of this compound from the hypochlorination of ethylene requires careful control of reaction parameters to minimize the formation of byproducts, primarily 1,2-dichloroethane (B1671644). The reaction between ethylene and hypochlorous acid is faster than the reaction of ethylene with chlorine, favoring the production of the chlorohydrin. chemcess.com

Key parameters for optimizing the synthesis include temperature, ethylene concentration, and the ratio of reactants. Laboratory studies have indicated that temperatures between 35–50 °C and a 50% excess of ethylene are preferable for efficient stripping of dichloroethane. chemcess.com By maintaining the this compound concentration below 6–8% and ensuring good agitation in the gas phase, the formation of dichloroethane can be minimized. chemcess.com However, if the concentration of hydrochloric acid increases beyond 3%, it reduces the available hypochlorous acid, leading to a significant increase in dichloroethane formation. chemcess.com

A study utilizing a continuous operation achieved an 88% yield of this compound under specific conditions. chemcess.com These optimized parameters highlight the delicate balance required to maximize the desired product and minimize unwanted side reactions.

Table 1: Optimized Parameters for this compound Synthesis via Hypochlorination chemcess.com

| Parameter | Optimal Value/Range |

| Temperature | 35–50 °C |

| Ethylene Concentration | 50% excess |

| This compound Concentration | < 6-8% |

| Ethylene:Chlorine Ratio | 1.42 |

| Continuous Operation Yield | 88% |

Functional Group Transformations and Derivative Synthesis

The dual functionality of this compound allows it to undergo a wide range of chemical reactions, making it a valuable precursor for various derivatives. chemcess.com

Alkylation Reactions and Dye Preparation

This compound is utilized in the synthesis of several dyes through the alkylation of aniline (B41778) derivatives. wikipedia.orgchlorohydrin.com This reaction leverages the reactivity of the chloro group to introduce the 2-hydroxyethyl group onto the aniline molecule, a key step in forming the final dye structure. wikipedia.org

Formation of Ethanolamines and Related Compounds

The reaction of this compound with ammonia (B1221849) is a significant pathway for the production of ethanolamines. chemcess.comsciencemadness.org This reaction, first demonstrated by Charles Adolphe Wurtz in 1860, initially produces monoethanolamine. wikipedia.orgbloomtechz.com However, the reaction can proceed further to yield diethanolamine (B148213) and triethanolamine. sciencemadness.org The ratio of these products can be controlled by adjusting the concentration of ammonia and the reaction temperature. sciencemadness.org In a laboratory setting, the reaction between this compound and ammonia is a known method for producing ethanolamine (B43304). sciencemadness.org

Beyond simple amines, this compound reacts with tertiary amines to form quaternary ammonium (B1175870) compounds. chemcess.com It is also a precursor in the synthesis of other important compounds like thiodiglycol, which is used in the production of plasticizers. smolecule.comactylis.com

Reactions with Amines and Quaternary Ammonium Compound Formation

This compound reacts with ammonia to produce a mixture of monoethanolamine, diethanolamine, and triethanolamine. sciencemadness.org The ratio of these products can be controlled by adjusting the concentration of ammonia and the reaction temperature. sciencemadness.org The reaction with primary and secondary amines yields the corresponding N-substituted ethanolamines. A comparison of the reaction rates for various amines shows the following order: n-amylamine > cyclohexylamine (B46788) > aniline. chemcess.com

A significant industrial application of this reactivity is the synthesis of quaternary ammonium compounds, which are formed from the reaction of this compound with tertiary amines. chemcess.com A prominent example is the production of choline (B1196258) chloride (vitamin B4), a vital nutrient in animal feed. googleapis.com This synthesis is achieved by reacting trimethylamine (B31210) with this compound. wikipedia.orgchembk.com The process can be conducted in an aqueous solution and is often catalyzed by the product itself (autocatalysis) or a small amount of an alkaline substance to achieve high yields and conversion rates. atamanchemicals.comgoogle.com

The reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the carbon atom bearing the chlorine, displacing the chloride ion.

(CH₃)₃N + ClCH₂CH₂OH → [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻ wikipedia.org

Other complex quaternary ammonium salts, including those used as surfactants and flotation agents, are also synthesized using this compound as a key reagent, reacting it with various long-chain amines or their derivatives. ontosight.airesearchgate.netmdpi.commdpi.com For instance, a novel hydroxyl-containing quaternary ammonium salt, N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium chloride (LPDC), is synthesized by reacting (Laurylamidopropyl)dimethylamine with this compound. mdpi.com

Table 1: Synthesis of Choline Chloride from this compound and Trimethylamine

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Trimethylamine, this compound | Autocatalysis (Choline chloride product) | Choline chloride | 98% | google.com |

| Trimethylamine, this compound | Small amount of ethylene oxide or alkaline substance | Choline chloride | 84-97% | atamanchemicals.com |

| Trimethylamine, this compound | Aqueous solution | Choline chloride | High | googleapis.com |

Nitrile, Acetal, and Oxazolidinone Synthesis

This compound serves as a precursor in the synthesis of various functional groups and heterocyclic compounds.

Nitrile Synthesis : The reaction of this compound with sodium or potassium cyanide, typically under reflux in an ethanol (B145695) solution, yields ethylene cyanohydrin (3-hydroxypropanenitrile). chemcess.comlibretexts.org This is a nucleophilic substitution reaction where the cyanide ion (CN⁻) displaces the chloride ion. The presence of water is generally avoided to prevent the formation of ethylene glycol as a byproduct. libretexts.org

Acetal Synthesis : Cyclic acetals, specifically 2-substituted 1,3-dioxolanes, can be formed from the reaction of this compound with non-enolizable aldehydes and ketones. nih.govresearchgate.net This reaction proceeds under basic conditions (e.g., using potassium tert-butoxide), which is complementary to the traditional acid-catalyzed acetalization with diols. nih.gov The process involves the initial formation of the 2-chloroethoxide anion, which then attacks the carbonyl carbon, followed by an intramolecular Williamson ether synthesis to close the ring. nih.govresearchgate.net

Oxazolidinone Synthesis : 2-Oxazolidinones, a class of heterocyclic compounds with applications in pharmaceuticals, can be synthesized using this compound derivatives. organic-chemistry.orgrsc.orgrsc.org One method involves the reaction of 2-chloroethyl chloroformate (derived from this compound) in the synthesis of specific oxazolidinone structures. sigmaaldrich.com Another approach involves the reaction of this compound with carbon dioxide in the presence of an amine to produce a cyclic carbonate, which is a key intermediate for oxazolidinones. chemcess.com

Table 2: Synthesis of Derivatives from this compound

| Reactant(s) | Reagent(s) | Product | Class | Reference |

| This compound | Sodium cyanide | Ethylene cyanohydrin | Nitrile | chemcess.comlibretexts.org |

| This compound, Aldehyde/Ketone | Potassium tert-butoxide | 2-Substituted 1,3-dioxolane | Acetal | nih.govresearchgate.net |

| This compound | Carbon dioxide, Amine | Cyclic Carbonate (Oxazolidinone precursor) | Heterocycle Intermediate | chemcess.com |

Oxidation Reactions to Monochloroacetic Acid

This compound can be oxidized to produce monochloroacetic acid (chloroacetic acid). chemcess.com In biological systems, this oxidation occurs in the liver, proceeding via a 2-chloroacetaldehyde intermediate. uzh.chnih.gov The initial oxidation to the aldehyde is catalyzed by alcohol dehydrogenase, and the subsequent oxidation to chloroacetic acid is catalyzed by aldehyde dehydrogenase. uzh.ch In chemical synthesis, this transformation is a key step in certain industrial processes. The degradation of this compound in some microorganisms, like Pseudomonas putida, also follows this pathway, converting it first to 2-chloroacetaldehyde and then to chloroacetic acid, which is subsequently dehalogenated. rug.nl While chloroacetic acid itself is not mutagenic, its precursor, 2-chloroacetaldehyde, is. europa.eu

Chloroethyl Chloroformate Synthesis

2-Chloroethyl chloroformate is synthesized by the reaction of this compound with phosgene (B1210022) (COCl₂). chemcess.comchemblink.com This reaction results in the formation of the chloroformate ester. The process can be carried out by atomizing a feed of this compound into a reactor with phosgene, achieving a high yield of the product. google.com 2-Chloroethyl chloroformate is a valuable reagent in organic synthesis, used for introducing the 2-chloroethoxycarbonyl protecting group for alcohols and amines. chemblink.com

Table 3: Synthesis of 2-Chloroethyl Chloroformate

| Reactants | Conditions | Product | Yield | Reference |

| This compound, Phosgene | Atomization into reactor, 36-100°C | 2-Chloroethyl chloroformate | 92% | google.com |

Mechanistic Studies of this compound Reactions

Dehydrochlorination to Ethylene Oxide

The dehydrochlorination of this compound to form ethylene oxide is one of its most characteristic reactions. Historically, this was a major industrial route for ethylene oxide production, first reported by Charles-Adolphe Wurtz in 1859. priyamstudycentre.comvivanls.com The reaction is typically carried out by treating this compound with a base, such as sodium hydroxide (B78521), potassium hydroxide, or calcium hydroxide, at elevated temperatures. priyamstudycentre.comvivanls.comignited.in

The mechanism is a two-step process involving an intramolecular S_N2 reaction:

Acid-Base Equilibrium : The alcohol proton is removed by the base (hydroxide ion) in a rapid, reversible step to form the 2-chloroethoxide anion. researchgate.netarkat-usa.orgClCH₂CH₂OH + OH⁻ ⇌ ClCH₂CH₂O⁻ + H₂O

Intramolecular Cyclization : The resulting alkoxide acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the chloride ion in a slow, rate-determining step to form the three-membered epoxide ring. researchgate.netarkat-usa.orgClCH₂CH₂O⁻ → (CH₂CH₂)O + Cl⁻

Kinetic studies have confirmed that this reaction is a specific hydroxide ion catalysis. researchgate.netarkat-usa.org The rate of the reaction is dependent on the concentration of the 2-chloroethoxide anion, which is in turn dependent on the hydroxide ion concentration. arkat-usa.org

Solvolysis Kinetics

The solvolysis of this compound involves the reaction of the molecule with the solvent, which acts as the nucleophile. In water, the relative rate of solvolysis at 97 °C is used as a benchmark for comparison with other compounds. chemcess.com The presence of the hydroxyl group can influence the reaction rate through intramolecular assistance, although this effect is less pronounced than in other halohydrins. Studies on the solvolysis of related compounds in aqueous acetone (B3395972) are used to evaluate substituent effects and reaction mechanisms. rsc.org The solvolysis of this compound in water is significantly slower than its base-catalyzed dehydrochlorination, with the reaction in pure water being described as almost negligible under conditions where the dehydrochlorination is rapid. researchgate.netarkat-usa.org Snake venom 5'-nucleotide phosphodiesterase has been shown to catalyze the transfer of AMP from ATP to this compound, a form of alcoholysis, demonstrating enzymatic solvolysis pathways. nih.gov

Toxicological Research of 2 Chloroethanol

Acute Toxicity Studies and Dose-Response Relationships

2-Chloroethanol (B45725) has been shown to be severely toxic following single exposures through oral, dermal, and inhalation routes. uzh.ch

Studies have determined the median lethal dose (LD50) of this compound in various animal models. In rats, the oral LD50 has been reported to be 71 mg/kg. itwreagents.com Another study reported oral LD50 values in rats to be in the range of 60–95 mg/kg. chemcess.com An acute toxicity estimate for oral exposure suggests an LD50 of 5.1 mg/kg. Research in male Charles River rats established the oral median lethal dose at or near 64 mg/kg, indicating significant gastrointestinal absorption. tandfonline.com A steep dose-response relationship has been observed, particularly with administration by gavage. uzh.ch

Oral LD50 Values for this compound

| Animal Model | LD50 (mg/kg) | Source |

|---|---|---|

| Rat | 71 | itwreagents.com |

| Rat | 60-95 | chemcess.com |

| Rat (Male, Charles River) | ~64 | tandfonline.com |

This compound is readily absorbed through the skin and can lead to systemic toxicity. publisso.de The dermal LD50 in mice has been reported as 18 mg/kg and 67 mg/kg in separate studies. itwreagents.comopcw.org In guinea pigs, the application of 100 µl of concentrated this compound (approximately 320 mg/kg) was fatal to all 20 test animals. publisso.de A 35% solution (approximately 280 mg/kg) was lethal to 50% of the animals, while a 10% solution (approximately 80 mg/kg) resulted in the death of 1 out of 20 animals, leading to an estimated dermal LD50 of 260 mg/kg. publisso.de In F344 rats, a dermal LD50 of about 416 mg/kg was calculated for females, and a range between 331 and 473 mg/kg was estimated for males. uzh.ch

Dermal LD50 Values for this compound

| Animal Model | LD50 (mg/kg) | Source |

|---|---|---|

| Mouse | 18 | opcw.org |

| Mouse | 67 | itwreagents.com |

| Guinea Pig | ~260 | publisso.de |

| Rat (Female, F344) | ~416 | uzh.ch |

Inhalation of this compound can be fatal. opcw.org The median lethal concentration (LC50) for rats exposed for 4 hours is reported as 0.11 mg/l and 0.1 mg/l in different studies. opcw.org Another source indicates an LC50/4h of 0.5 mg/l (ATE). itwreagents.com The estimated LC50 is between 16 and 62 ppm. chemcess.com A harmful concentration of this substance in the air can be reached very quickly at 20°C. inchem.org

Inhalation LC50 Values for this compound (4-hour exposure)

| Animal Model | LC50 | Source |

|---|---|---|

| Rat | 0.11 mg/l | opcw.org |

| Rat (male and female) | 0.1 mg/l (vapor) | |

| Rat | 0.5 mg/l (ATE) | itwreagents.com |

Dermal Exposure Toxicity

Systemic Toxicity and Target Organ Effects

Exposure to this compound can cause systemic toxicity, with the liver and kidneys being primary target organs. publisso.deinchem.org Other affected organs include the pancreas, central nervous system, and cardiovascular system. uzh.chpublisso.deinchem.org Prolonged or repeated exposure can cause damage to the central nervous system, kidneys, liver, and respiratory system. itwreagents.com

The liver is a significant target of this compound toxicity. publisso.deinchem.org Studies in rats have shown that this compound can lead to liver damage. hiranuma.comnj.gov Research on the effects of this compound on hepatic microsomal enzymes in rats revealed a significant reduction in the activities of drug-metabolizing enzymes, such as aminopyrine (B3395922) H-demethylase and coumarin (B35378) 3-hydroxylase, and a marked decrease in glucose 6-phosphatase in both sexes at a dose of 20 mg/kg administered subcutaneously daily for 7 days. tandfonline.comtandfonline.com A single nonlethal dose (50% of the LD50) of this compound was found to lower the glutathione (B108866) (GSH) content of the female rat liver by about 80% after 2 hours. nih.gov This depletion of GSH is linked to the conjugation with 2-chloroacetaldehyde, a metabolic product of this compound. publisso.denih.gov

The kidneys are also a target for this compound-induced toxicity. publisso.deinchem.org Studies have indicated that exposure can result in kidney impairment and damage. hiranuma.comnj.gov Prolonged or repeated exposure has been shown to cause damage to the kidneys. itwreagents.com

Pancreatic Effects

Research indicates that the pancreas is a target organ for the toxicity of this compound. uzh.chpublisso.de In studies involving dermal exposure in rats, initial effects on the pancreas were observed. uzh.chpublisso.de One study noted that in male rats, there was a potential dose-related increase in pancreatic acinar cell atrophy. nih.gov However, another oral carcinogenicity study in rats did not find any carcinogenic effects on the pancreas. researchgate.net

In a case of fatal human poisoning, autopsy revealed no acute reactions in the pancreas. longdom.org The non-oxidative metabolism of ethanol (B145695) to fatty acid ethyl esters (FAEEs) is considered a significant pathway in alcohol-induced pancreatic injury. mdpi.comoup.com The enzyme responsible for this, FAEE synthase, is found in high levels in the pancreas. oup.com

Thyroid Gland Effects

The thyroid gland has been identified as a target organ of this compound toxicity in rats. uzh.chpublisso.de

Cardiovascular Effects

Exposure to this compound can lead to significant cardiovascular effects in humans, including cardiac arrest, vasorelaxation, and low blood pressure. uzh.chpublisso.deinchem.org In some cases, death has occurred due to cardiovascular failure. publisso.de The metabolite of this compound, 2-chloroacetaldehyde (CAA), is believed to be the primary cause of these cardiotoxic effects. uzh.chpublisso.delongdom.orgebi.ac.ukresearchgate.net

Table 1: Cardiovascular Effects of this compound and its Metabolite

| Compound | Observed Effect | Experimental Model | Key Findings |

|---|---|---|---|

| This compound (2-CE) | Vasorelaxation | Isolated rat aortic rings | Caused weak relaxation in phenylephrine (B352888) pre-induced endothelium-intact aortic rings. researchgate.netresearchgate.net |

| This compound (2-CE) | Tension inhibition | Isolated rat left atria | Caused tension inhibition. ebi.ac.ukresearchgate.netresearchgate.net |

| 2-Chloroacetaldehyde (CAA) | Cardiac arrest | Isolated rat right atria | Caused tension arrest, while 2-CE did not. uzh.chpublisso.deebi.ac.ukresearchgate.netresearchgate.net |

| 2-Chloroacetaldehyde (CAA) | Tension inhibition and contracture | Isolated rat left atria | Caused significant tension inhibition and contracture. ebi.ac.ukresearchgate.net |

| 2-Chloroacetaldehyde (CAA) | Hypotension | General observation | Considered a primary cause of hypotension during intoxication. researchgate.netresearchgate.net |

Studies using isolated rat atria have shown that CAA, not this compound itself, induces cardiac arrest. uzh.chpublisso.deebi.ac.uk This is thought to be a result of the over-expression of neuronal nitrogen monoxide synthase in the atria. uzh.chpublisso.de CAA-induced cardiotoxicity may be mediated by calcium channels, and nifedipine, a calcium channel blocker, has been shown to protect against these effects. longdom.orgebi.ac.ukresearchgate.net In cases of fatal poisoning, fatty degeneration of the myocardium has been observed during autopsy. publisso.de

Pulmonary Effects

The lungs are also a target organ for this compound toxicity in rats. uzh.chpublisso.de In humans, exposure can lead to pulmonary edema, and autopsy has revealed congestion, inflammation, and hemorrhage in the lungs. uzh.chpublisso.de Respiratory failure is a potential outcome of severe exposure. inchem.org

Neurological Effects

Neurological toxicity is a key feature of this compound poisoning. longdom.org Symptoms in humans include headaches, dizziness, confusion, and numbness of the fingers and hands. publisso.de In severe cases, unconsciousness and seizures can occur. longdom.org A retrospective cohort study of workers exposed to this compound found a statistically significant increase in the incidence of neurasthenia. uzh.ch The metabolite this compound is thought to contribute to neurotoxic effects, potentially through the activation of astrocytes and subsequent release of inflammatory and neurotoxic factors. nih.gov Studies in mice have shown that this compound can cause lethargy, unresponsiveness to touch, and hind limb paralysis. researchgate.net

Hematological Effects

The primary hematological effect of 2-butoxyethanol, a related glycol ether, and its metabolite 2-butoxyacetic acid is hematotoxicity, with rats being the most sensitive species. atamanchemicals.com This suggests a potential for similar effects with this compound, though specific studies on its direct hematological toxicity are less detailed in the provided search results. The principal metabolite of 2-butoxyethanol, 2-butoxyacetic acid, is known to cause hemolytic anemia. atamanchemicals.comnih.gov

Immune System Modulation

This compound has been shown to have immunotoxic effects. medcraveonline.com Chronic exposure in rats led to a reduction in both humoral and cellular immune responses. medcraveonline.com This included a decrease in the function of Th1 and Th2 lymphocytes to a similar extent. medcraveonline.com

Table 2: Effects of Chronic this compound Exposure on Cytokine Levels in Rats

| Cytokine | Effect | Percentage Change |

|---|---|---|

| IFN-γ | Decrease | 37.9% |

| IL-2 | Decrease | 40.9% |

| IL-4 | Decrease | 44.4% |

| TNF-α | Decrease | 36.7% |

| IL-6 | Decrease | 33.3% |

| IL-10 | Decrease | 30.1% |

| IL-13 | Decrease | 28.4% |

The suppression of the immune system is thought to be caused by this compound and its more toxic metabolites, chloroacetaldehyde (B151913) and chloroacetic acid. medcraveonline.com These metabolites can inhibit the tricarboxylic acid cycle in the mitochondria of lymphocytes and other blood cells. medcraveonline.com The compound can also stimulate the activation of A1 reactive astrocytes, which in turn can stimulate the M1 polarization of microglia, contributing to neuroinflammation. researchgate.net

Genotoxicity Assessments

The genotoxicity of this compound has been evaluated in a variety of in vitro and in vivo test systems. While in vitro assays have produced some conflicting results, in vivo studies have generally not provided evidence of genotoxic effects. europa.eueuropa.eu The European Food Safety Authority (EFSA) has described the genotoxicity of this compound as inconclusive and has recommended further testing to clarify its potential. europa.euresearchgate.net

In Vitro Genotoxicity Studies

A range of in vitro studies have been conducted to assess the genotoxic potential of this compound, with varying outcomes. europa.eu

This compound has demonstrated mutagenic activity in several studies using Salmonella typhimurium, particularly in base-pair substitution strains like TA1530, TA1535, and TA100. europa.euuzh.ch The mutagenic effect is often weak and observed at high concentrations. europa.eunih.gov In some instances, the presence of a metabolic activation system (rat liver S9) enhanced the mutagenic response, suggesting that a metabolite of this compound may be responsible for the observed effects. europa.eu However, some studies have reported negative or equivocal results in S. typhimurium and other bacteria like Streptomyces coelicolor. europa.eueuropa.eu For example, one study found a weak mutagenic response with a 1 M solution of this compound, while chloroacetic acid showed no mutagenic activity. nih.gov Another study reported that bile from rats exposed to 1,2-dichloroethane (B1671644) was mutagenic in S. typhimurium TA1535, but no such activity was seen with this compound. inchem.org

Table 1: Selected Mutagenicity Studies of this compound in Bacterial Systems

| Test System | Strain(s) | Metabolic Activation | Result | Reference |

| Salmonella typhimurium | TA1535, TA100, TA1537, TA1538, TA98 | Without | Negative | europa.eu |

| Salmonella typhimurium | TA1530 | With and Without | Mutagenic | europa.eu |

| Salmonella typhimurium | TA1535 | With | Weakly Mutagenic at high concentrations | europa.eu |

| Salmonella typhimurium | TA100 | With and Without | Weakly Mutagenic at high concentrations | europa.eu |

| Klebsiella pneumoniae | Not specified | Not specified | Mutagenic | europa.eu |

| Streptomyces coelicolor | Not specified | Not specified | Not Mutagenic | europa.eu |

| Salmonella typhimurium | TA1535 | Direct | Weakly Mutagenic | nih.gov |

This table is not exhaustive and represents a selection of available data.

Studies investigating the ability of this compound to induce DNA damage in bacterial systems have yielded mixed results. Evidence suggests that this compound can cause DNA damage in Escherichia coli, as indicated by increased inhibition of DNA repair-deficient strains. europa.eueuropa.eu For instance, it was shown to induce the SOS response in E. coli. uzh.ch Conversely, studies using Bacillus subtilis in rec assays did not detect DNA damage. europa.eueuropa.eu

Table 2: DNA Damage Studies of this compound in Bacterial Systems

| Test System | Assay Type | Metabolic Activation | Result | Reference |

| Escherichia coli | DNA repair assay | Not specified | DNA damage indicated | europa.eu |

| Escherichia coli | Microscreen prophage-induction | Without | Positive | europa.eu |

| Escherichia coli | Microscreen prophage-induction | With | Weakly Positive | europa.eu |

| Bacillus subtilis | Modified rec-assay | Not specified | No DNA damage | europa.eu |

The results of gene mutation assays in mammalian cells are inconsistent. In the mouse lymphoma assay (MLA), this compound has been shown to induce a dose-dependent increase in mutations, particularly with metabolic activation. europa.eu One study with L5178Y mouse lymphoma cells reported a borderline mutagenic effect with metabolic activation. uzh.ch However, other studies using the HPRT assay in Chinese Hamster Ovary (CHO) cells and V79 cells found no mutagenic activity, especially in the absence of metabolic activation. europa.euuzh.ch A safety data sheet for this compound indicates a negative result in an in vitro mammalian cell gene mutation test using mouse lymphoma cells without metabolic activation, following OECD Test Guideline 476. sigmaaldrich.com

Table 3: Gene Mutation Studies of this compound in Mammalian Cells

| Test System | Assay Type | Metabolic Activation | Result | Reference |

| Mouse Lymphoma Cells | TK+/- | With | Positive (dose-dependent) | europa.eu |

| Mouse Lymphoma Cells | TK+/- | Without | Mutagenic | europa.eu |

| Mouse Lymphoma Cells (L5178Y) | TK+/- | With | Borderline | uzh.ch |

| CHO Cells | HPRT | With and Without | Negative | europa.eu |

| V79 Cells | HPRT | Without | Negative | europa.eu |

This compound has been shown to induce structural chromosomal aberrations in CHO cells, particularly at cytotoxic concentrations and in the presence of metabolic activation. europa.eupublisso.de However, one study reported that this compound did not induce chromosome aberrations in Chinese hamster ovary cells. jst.go.jpresearchgate.net In contrast, its metabolite, chloroacetaldehyde, did induce chromosomal aberrations. jst.go.jpresearchgate.net

An increased incidence of sister chromatid exchange (SCE) in CHO cells has been reported both with and without metabolic activation, with a higher genotoxic activity observed in the presence of metabolic activation. europa.eu A safety data sheet also reported a positive result for the SCE assay in CHO cells without metabolic activation, following OECD Test Guideline 479. sigmaaldrich.com

In vitro micronucleus tests have been recommended by EFSA to further clarify the genotoxic potential of this compound. researchgate.netresearchgate.net A recent study demonstrated that this compound was not genotoxic in a micronucleus assay using HepaRG cells. researchgate.net In vivo studies in rodents have largely shown negative results for micronucleus formation in bone marrow and hepatocytes. europa.eu However, one study noted that while this compound did not induce chromosome aberrations in CHO cells, it did induce peripheral blood micronucleus formation in mice at high doses. jst.go.jp

ToxTracker Assay for Biological Reactivity

The ToxTracker assay is a mammalian stem cell-based reporter assay designed to provide mechanistic insight into the genotoxic properties of chemical compounds. toxys.com It utilizes a panel of green fluorescent protein (GFP) reporters to discriminate between various cellular stress responses, including DNA damage, oxidative stress, and protein damage, following chemical exposure. toxys.comresearchgate.netmiltenyibiotec.com

A recent review assessing the toxicological profile of this compound (2-CE) demonstrated that the compound is not genotoxic in the ToxTracker assay. researchgate.netnih.gov In contrast, a structurally related compound, ethylene (B1197577) oxide, showed reactivity with markers that are indicative of direct DNA damage, which aligns with its known mode of action as a genotoxic carcinogen. researchgate.netnih.gov The ToxTracker assay consists of six different GFP reporter cell lines that can detect the induction of DNA damage, oxidative stress, and protein damage in a single test. researchgate.net This allows for a detailed understanding of a compound's biological reactivity. The lack of a positive response for 2-CE in this assay suggests it does not directly induce these specific pathways of cellular damage under the tested conditions. researchgate.netnih.gov

In Vivo Genotoxicity Studies

Key findings from various in vivo assays include:

Micronucleus Test: In mice, this compound did not induce micronucleus formation at lower doses; however, at high doses (half the lethal dose), an increase in peripheral blood micronuclei was observed. jst.go.jp In contrast, its metabolite, chloroacetaldehyde (CAA), induced micronucleus formation at both low and high dosages. jst.go.jp

Chromosomal Aberrations: An early study reported an increased frequency of chromosomal aberrations in the bone marrow of rats exposed to this compound via inhalation, though detailed data were not provided. europa.eu

Alkaline Elution Assay: No genotoxic effects were observed in the hepatocytes of male rats administered this compound by gavage, as measured by the alkaline elution assay. europa.eu Similarly, no DNA damage was detected in female rats using this method. europa.eu

Dominant-Lethal and Heritable Translocation: Studies in mice found that this compound did not induce dominant-lethal mutations or heritable translocations. europa.eu

Drosophila melanogaster: The compound did not induce sex-linked recessive lethal (SLRL) mutations in Drosophila melanogaster. europa.eueuropa.eu

The available data suggest that this compound does not exhibit significant genotoxic activity in living organisms, although its primary metabolite, chloroacetaldehyde, has demonstrated genotoxic potential. europa.eujst.go.jp

Table 1: Summary of In Vivo Genotoxicity Studies for this compound

| Assay | Test System | Key Finding | Result | Reference |